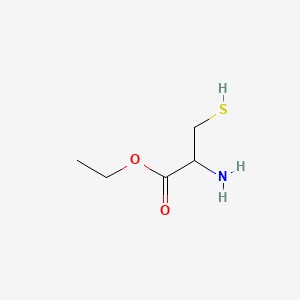
Ethyl 2-amino-3-sulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-sulfanylpropanoate is a useful research compound. Its molecular formula is C5H11NO2S and its molecular weight is 149.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 2-amino-3-sulfanylpropanoate, also known as D-cysteine ethyl ester (D-CYSee), is a compound that has garnered attention for its potential biological activities, particularly in the context of respiratory physiology and metabolic pathways. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound possesses a sulfanyl group, which is crucial for its reactivity and biological interactions. Its structural formula can be represented as follows:
This compound's unique features include:
- Sulfanyl Group : Contributes to redox reactions and potential antioxidant properties.
- Ethyl Group : Enhances lipid solubility, facilitating membrane permeability.
Research indicates that D-CYSee may influence various biological processes through the following mechanisms:
- Ventilatory Stimulation : D-CYSee has been shown to reverse the respiratory depressant effects of morphine in animal models. In a study involving Sprague Dawley rats, intravenous administration of D-CYSee significantly improved arterial blood gas (ABG) parameters affected by morphine administration. The compound's ability to penetrate membranes likely facilitates its central and peripheral actions on respiration .
- Redox Modulation : The presence of the sulfanyl group allows D-CYSee to participate in redox reactions, potentially altering intracellular redox status. This modulation can influence various signaling pathways associated with cellular metabolism and stress responses .
Case Studies
Case Study 1: Reversal of Morphine-Induced Respiratory Depression
- Objective : To assess the efficacy of D-CYSee in reversing morphine-induced respiratory depression.
- Method : Rats were administered morphine followed by D-CYSee.
- Results : The study found that D-CYSee effectively reversed decreases in pH, pO2, and sO2 caused by morphine, restoring normal ABG levels .
Case Study 2: Interaction with Metabolic Pathways
- Objective : To explore the interaction of D-CYSee with metabolic enzymes.
- Findings : Preliminary studies suggest that D-CYSee interacts with proteins involved in metabolic pathways, although detailed interaction profiles are still under investigation.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound (D-CYSee) | C₅H₁₁N₁O₂S | Sulfanyl group; ventilatory stimulant |
| D-cystine dimethyl ester | C₈H₁₄N₂O₄S₂ | Similar redox properties; less effective on respiration |
| D-cysteine | C₄H₇N₁O₂S | More polar; less membrane-permeable |
Research Findings
Recent research highlights several important findings regarding the biological activity of this compound:
- Ventilatory Effects : Studies have demonstrated that D-CYSee can significantly improve ventilation metrics in models subjected to opioid-induced respiratory depression .
- Potential Therapeutic Applications : Given its ability to modulate respiratory function and redox status, D-CYSee may have therapeutic potential in conditions such as chronic obstructive pulmonary disease (COPD) and other respiratory disorders.
Propriétés
Numéro CAS |
69685-04-7 |
|---|---|
Formule moléculaire |
C5H11NO2S |
Poids moléculaire |
149.21 g/mol |
Nom IUPAC |
ethyl 2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C5H11NO2S/c1-2-8-5(7)4(6)3-9/h4,9H,2-3,6H2,1H3 |
Clé InChI |
YVKSGVDJQXLXDV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















